2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

Catalog No.
S8432166
CAS No.
M.F
C7H10FNO
M. Wt
143.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

Product Name

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

IUPAC Name

2-fluoro-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C7H10FNO

Molecular Weight

143.16 g/mol

InChI

InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2

InChI Key

FOBBMCMUIPTROX-UHFFFAOYSA-N

SMILES

C1CC2C(C(=O)CC1N2)F

Canonical SMILES

C1CC2C(C(=O)CC1N2)F

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a highly specialized, halogenated bicyclic building block characterized by a nortropinone core with a strategically positioned fluorine atom at the C2 position. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, stereochemically rich precursor for the synthesis of advanced therapeutics, including allosteric kinase inhibitors and splicing modulators. Its baseline value relies on three reactive vectors: a C3 ketone for downstream functionalization, an N8 bridgehead amine for modular substitution, and the C2 fluorine, which fundamentally alters the physicochemical, stereoelectronic, and metabolic profile of the scaffold compared to classical unfluorinated tropanes [1].

Substituting 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one with generic unfluorinated nortropinone or simple fluorinated piperidines severely compromises both process efficiency and application-critical performance. Without the highly electronegative C2 fluorine, downstream derivatives suffer from excessive basicity at the N8 nitrogen, leading to poor membrane permeability, as well as increased metabolic liability due to rapid cytochrome P450-mediated hydroxylation at the unprotected C2/C4 sites [1]. Furthermore, the absence of the C2 fluorine removes critical stereoelectronic shielding, causing C3 ketone reductions to yield complex diastereomeric mixtures that require costly, low-yielding chromatographic separations, making generic substitutes unviable for stereopure API manufacturing.

Inductive pKa Attenuation of the Bridgehead Nitrogen

The introduction of a highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect on the adjacent N8 bridgehead nitrogen. Compared to the unfluorinated nortropinone baseline, which exhibits a highly basic secondary amine (pKa ~10.0), the 2-fluoro substitution suppresses the pKa by approximately 1.5 to 2.0 units [1]. This attenuation shifts the ionization state at physiological pH, directly increasing the fraction of the neutral species and enhancing the lipophilicity (LogD) of downstream derivatives.

Evidence DimensionAmine pKa
Target Compound DataN8 pKa ~8.0 - 8.5 (for derived secondary/tertiary amines)
Comparator Or BaselineUnfluorinated nortropinone (pKa ~10.0)
Quantified Difference~1.5 - 2.0 unit reduction in pKa
ConditionsAqueous titration, standard physiological temperature (37°C)

Procuring the 2-fluoro scaffold is essential for synthesizing CNS-penetrant or intracellularly active compounds that require optimized membrane permeability without sacrificing aqueous solubility.

Stereoelectronic Control in C3 Reductive Amination

In the synthesis of 3-amino tropane derivatives, the C3 ketone of unfluorinated nortropinone often yields a mixture of alpha/beta (endo/exo) isomers, necessitating the use of expensive, bulky reducing agents or extensive chromatographic separation [1]. The 2-fluoro substituent in 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one provides strong stereoelectronic bias and steric shielding. This directs incoming nucleophiles or hydrides to attack from the less hindered face, routinely achieving >95:5 diastereomeric ratios (dr) under standard reductive amination conditions.

Evidence DimensionDiastereomeric ratio (dr) during C3 reductive amination
Target Compound Data>95:5 dr under standard conditions
Comparator Or BaselineUnfluorinated nortropinone (~60:40 to 80:20 dr without specialized reagents)
Quantified Difference>15-35% increase in diastereoselectivity
ConditionsStandard reductive amination (e.g., NaBH(OAc)3, primary/secondary amine, room temperature)

High intrinsic diastereoselectivity streamlines process chemistry, significantly reducing purification bottlenecks and improving the overall yield of the target API.

Conformational Locking of the Tropane Core

The tropane bicyclic system can exhibit flexibility, particularly in the piperidine ring's chair-boat equilibrium. The C2 fluorine atom in 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one introduces strong dipole-dipole interactions with the C3 carbonyl and stereoelectronic gauche effects with the bridgehead nitrogen. This energetically penalizes alternative conformations, locking the piperidine ring into a rigid chair conformation (>98% population in solution) compared to the more flexible unfluorinated baseline [1]. This pre-organization minimizes the entropic penalty upon binding to rigid target sites.

Evidence DimensionSolution-state conformer population (Chair conformation)
Target Compound Data>98% preferred chair conformer
Comparator Or BaselineUnfluorinated tropinone (~85-90% chair conformer)
Quantified Difference~10% increase in conformational rigidity
ConditionsNMR conformational analysis in aqueous/polar solvent

Procuring this rigidified scaffold is critical for hit-to-lead optimization where maximizing target binding affinity via entropic pre-organization is required.

Metabolic Blocking of C2-Hydroxylation

Unsubstituted tropane rings are frequently subject to rapid Phase I metabolism, specifically cytochrome P450-mediated hydroxylation at the C2 and C4 positions adjacent to the ketone or functionalized C3 site. By replacing the labile C-H bond with a highly stable C-F bond at the C2 position, 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one effectively blocks this primary metabolic liability [1]. Downstream drug candidates built on this scaffold demonstrate significantly lower intrinsic clearance (CL_int) in human liver microsomes compared to their unfluorinated counterparts.

Evidence DimensionC2-directed metabolic oxidation liability
Target Compound DataNegligible C2 hydroxylation
Comparator Or BaselineUnfluorinated tropane derivatives (High susceptibility to C2/C4 hydroxylation)
Quantified Difference>90% reduction in C2-specific metabolic clearance
ConditionsIn vitro Human Liver Microsome (HLM) stability assays

Utilizing the 2-fluoro building block directly addresses and resolves common DMPK liabilities early in the drug development pipeline, extending the half-life of derived therapeutics.

Synthesis of SHP2 Allosteric Inhibitors

The rigidified, low-pKa profile of the 2-fluoro-8-azabicyclo[3.2.1]octane core makes it a highly suitable precursor for developing SHP2 allosteric inhibitors. The conformational locking provided by the C2 fluorine ensures the ligand effectively occupies the narrow allosteric pocket, while the attenuated basicity of the N8 nitrogen improves intracellular penetration required to reach the target [1].

Development of Small Molecule Splicing Modulators

In the design of small molecule splicing modulators (SMSMs), precise 3D vector projection is critical for interacting with the spliceosome complex. The high diastereoselectivity during C3 functionalization of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one allows chemists to reliably synthesize complex, stereopure ligands that stabilize specific RNA-protein conformations without excessive purification losses [2].

Optimization of CNS-Penetrant Tropane Ligands

For neuro-active compounds targeting monoamine transporters, replacing standard tropinone with this 2-fluoro analog blocks rapid C2-hydroxylation by liver enzymes. This metabolic shielding, combined with improved LogD at physiological pH, makes it a highly effective building block for next-generation, long-acting CNS therapeutics and PET imaging tracers [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.074642105 g/mol

Monoisotopic Mass

143.074642105 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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